molecular formula C18H21ClN2O3S B4653020 ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4653020
M. Wt: 380.9 g/mol
InChI Key: OXYKLIXAHJNHLW-UHFFFAOYSA-N
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Description

Ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a thiazole derivative that has a unique chemical structure, which makes it a promising candidate for drug development, as well as other scientific research applications.

Mechanism of Action

The mechanism of action of ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein that plays a role in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. This compound has also been shown to inhibit cell proliferation, which is important in the context of cancer treatment. Additionally, this compound has been shown to induce autophagy, which is a process of cellular self-digestion that is important for the removal of damaged or dysfunctional cellular components.

Advantages and Limitations for Lab Experiments

Ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, and it is stable under a wide range of conditions. Additionally, this compound has been shown to be effective at low concentrations, which makes it a cost-effective option for lab experiments. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the study of ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One potential direction is the development of this compound-based fluorescent sensors for the detection of metal ions. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Scientific Research Applications

Ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in drug development. This compound has been shown to have anticancer properties, and it has been studied as a potential candidate for the treatment of various types of cancer. This compound has also been studied for its potential use as an antifungal and antibacterial agent. Additionally, this compound has been studied for its potential use in the development of fluorescent sensors for the detection of metal ions.

properties

IUPAC Name

ethyl 2-[butyl-(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-4-6-11-21(16(22)13-9-7-8-10-14(13)19)18-20-12(3)15(25-18)17(23)24-5-2/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYKLIXAHJNHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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